2-Cyclopropoxy-5-nitrobenzoic acid
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Overview
Description
2-Cyclopropoxy-5-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a cyclopropoxy group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by the introduction of a cyclopropoxy group. One common method involves the nitration of 2-cyclopropoxybenzoic acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2-Cyclopropoxy-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The cyclopropoxy group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Similar in structure but lacks the cyclopropoxy group.
3-Nitrobenzoic acid: Similar nitro group but different substitution pattern on the benzoic acid core.
4-Nitrobenzoic acid: Similar nitro group but different substitution pattern on the benzoic acid core.
Uniqueness
2-Cyclopropoxy-5-nitrobenzoic acid is unique due to the presence of both the cyclopropoxy and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets and enables the compound to participate in a variety of chemical reactions.
Properties
Molecular Formula |
C10H9NO5 |
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Molecular Weight |
223.18 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-nitrobenzoic acid |
InChI |
InChI=1S/C10H9NO5/c12-10(13)8-5-6(11(14)15)1-4-9(8)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) |
InChI Key |
PSVGQBUPDBZYBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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